molecular formula C17H19N3O2 B215827 1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No. B215827
M. Wt: 297.35 g/mol
InChI Key: FWXYSELXNOWDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine, commonly known as MBZIM, is a benzimidazole derivative that has been widely used in scientific research due to its various biological activities. MBZIM is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of MBZIM is not fully understood, but it is believed to involve the inhibition of several cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. MBZIM has been shown to bind to tubulin, a protein that is involved in the formation of microtubules, and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MBZIM has been found to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. Inhibition of angiogenesis is a process that prevents the formation of new blood vessels, which is important in cancer research. The induction of apoptosis is a process that leads to programmed cell death, which is important in both cancer and antiviral research. The modulation of immune responses is important in anti-inflammatory research, as it can reduce the production of inflammatory cytokines and promote the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MBZIM has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, MBZIM also has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for MBZIM research, including the development of more effective synthesis methods, the investigation of its potential use as a therapeutic agent, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of MBZIM in different applications.
Conclusion:
In conclusion, MBZIM is a benzimidazole derivative that has been widely used in scientific research due to its various biological activities. MBZIM has been synthesized by several methods, and its mechanism of action has been studied extensively. MBZIM has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, MBZIM also has some limitations, including its poor solubility in water and its instability in acidic conditions. There are several future directions for MBZIM research, including the development of more effective synthesis methods, the investigation of its potential use as a therapeutic agent, and the exploration of its mechanism of action.

Synthesis Methods

MBZIM can be synthesized by several methods, including the condensation reaction of 2-(4-methoxyphenoxy)ethylamine with 3-methyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a catalyst. Another method involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 3-methyl-1,3-dihydro-2H-benzimidazol-2-thione in the presence of a base. Both methods have been reported to produce MBZIM in good yields.

Scientific Research Applications

MBZIM has been extensively studied for its various biological activities, including its anticancer, antiviral, and anti-inflammatory effects. In anticancer research, MBZIM has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In antiviral research, MBZIM has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In anti-inflammatory research, MBZIM has been shown to reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of several genes involved in inflammation.

properties

Product Name

1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-3-methylbenzimidazol-2-imine

InChI

InChI=1S/C17H19N3O2/c1-19-15-5-3-4-6-16(15)20(17(19)18)11-12-22-14-9-7-13(21-2)8-10-14/h3-10,18H,11-12H2,1-2H3

InChI Key

FWXYSELXNOWDFA-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC

Origin of Product

United States

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